molecular formula C10H5ClF3N3O3 B15148036 2-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4-nitro-phenol

2-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4-nitro-phenol

Cat. No.: B15148036
M. Wt: 307.61 g/mol
InChI Key: SVBNKOAFZZUFHZ-UHFFFAOYSA-N
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Description

2-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4-nitro-phenol is an organic compound that contains a trifluoromethyl group, a pyrazole ring, and a nitrophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4-nitro-phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Nitration: The nitro group can be introduced via nitration reactions using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of catalytic processes are often employed to enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4-nitro-phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or under acidic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4-nitro-phenol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its unique chemical properties.

    Materials Science: It is investigated for its potential use in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4-nitro-phenol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its molecular targets. The nitro group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(trifluoromethyl)aniline
  • 3-(Trifluoromethyl)benzyl chloride
  • 4-Chlorobenzotrifluoride

Uniqueness

2-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4-nitro-phenol is unique due to the combination of its trifluoromethyl group, pyrazole ring, and nitrophenol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the nitrophenol moiety contributes to its reactivity and potential biological activity.

Properties

Molecular Formula

C10H5ClF3N3O3

Molecular Weight

307.61 g/mol

IUPAC Name

2-[4-chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4-nitrophenol

InChI

InChI=1S/C10H5ClF3N3O3/c11-7-8(15-16-9(7)10(12,13)14)5-3-4(17(19)20)1-2-6(5)18/h1-3,18H,(H,15,16)

InChI Key

SVBNKOAFZZUFHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=NNC(=C2Cl)C(F)(F)F)O

Origin of Product

United States

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